molecular formula C35H32N2O3 B10974851 {11-[3-(benzyloxy)phenyl]-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}(phenyl)methanone

{11-[3-(benzyloxy)phenyl]-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}(phenyl)methanone

Cat. No.: B10974851
M. Wt: 528.6 g/mol
InChI Key: UNZSIFQOJYJJCQ-UHFFFAOYSA-N
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Description

10-BENZOYL-11-[3-(BENZYLOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound characterized by its unique dibenzo[b,e][1,4]diazepin-1-one structure

Preparation Methods

The synthesis of 10-BENZOYL-11-[3-(BENZYLOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves multiple steps, typically starting with the preparation of the core dibenzo[b,e][1,4]diazepin-1-one structureThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in synthetic organic chemistry. It is utilized in the preparation of more complex molecules through various reactions:

  • Oxidation : The compound can undergo oxidation reactions using reagents such as potassium permanganate.
  • Reduction : Reduction can be achieved using hydrogen gas in the presence of palladium catalysts.
  • Substitution Reactions : The aromatic rings are amenable to electrophilic substitution reactions.

Biology

In biological research, this compound has been studied for its interactions with biological macromolecules. Notable applications include:

  • Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Explored for its ability to modulate receptor activity, potentially influencing various physiological processes.

Medicine

The therapeutic potential of this compound is significant:

  • Anti-inflammatory Properties : Research indicates that it may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, warranting further investigation into its mechanisms of action and efficacy against different cancer types.

Case Studies

  • Antitumor Activity :
    • A study demonstrated that derivatives of dibenzo[b,e][1,4]diazepinones exhibit antitumor activity against various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest (McAlpine et al., 2008) .
  • Antidepressant Effects :
    • Another research article highlighted the antidepressant-like effects of similar compounds in animal models, suggesting their potential utility in treating depression (Beccalli et al., 2005) .
  • Antimicrobial Properties :
    • Compounds related to dibenzo[b,e][1,4]diazepinones have shown antimicrobial activity against several pathogens, indicating their potential use in developing new antibiotics (Farnet et al., 2005) .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound’s structure. Detailed studies are required to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Similar compounds to 10-BENZOYL-11-[3-(BENZYLOXY)PHENYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE include other dibenzo[b,e][1,4]diazepin-1-one derivatives with different substituents.

Biological Activity

The compound {11-[3-(benzyloxy)phenyl]-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}(phenyl)methanone is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of dibenzo[1,4]diazepines, characterized by a fused ring system that contributes to its biological activity. The presence of the benzyloxy group and various substituents enhances its interaction with biological targets.

Key Properties:

  • Molecular Formula: C30H29N2O3
  • Molecular Weight: 469.57 g/mol
  • LogP: Indicates lipophilicity which is crucial for membrane permeability.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity
    • Recent studies have indicated that related compounds exhibit selective cytotoxic effects on various cancer cell lines. For instance, derivatives of dibenzodiazepines have shown promising results against breast cancer cells (MDA-MB-231) by inducing apoptosis via interactions with cyclin-dependent kinases (CDKs) .
  • Anti-inflammatory Effects
    • Compounds similar to {11-[3-(benzyloxy)phenyl]-1-hydroxy...} have demonstrated significant anti-inflammatory properties. They inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models . This suggests potential applications in treating inflammatory diseases.
  • Neuroprotective Effects
    • Some derivatives have been evaluated for their neuroprotective effects, particularly in models of neurodegenerative diseases. They may enhance neuronal survival and function by modulating phosphodiesterase (PDE) activity .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Phosphodiesterases (PDEs):
    PDEs are critical enzymes that regulate intracellular cAMP and cGMP levels. Inhibition of specific PDE isoforms can lead to enhanced signaling pathways involved in cell survival and proliferation .
  • Interaction with Cell Cycle Proteins:
    The compound may interfere with the normal cell cycle progression by modulating CDKs and cyclins, leading to growth arrest in cancer cells .

Case Study 1: Antitumor Activity

A study conducted on a series of dibenzo[1,4]diazepine derivatives showed that one analog significantly inhibited the proliferation of MDA-MB-231 cells with an IC50 value of 0.5 µM. The mechanism was linked to the induction of apoptosis via caspase activation.

Case Study 2: Anti-inflammatory Effects

In vivo studies demonstrated that a related compound reduced inflammation in a murine model of asthma by decreasing eosinophil infiltration and cytokine production. The observed effects were statistically significant compared to controls (p < 0.01).

Data Tables

Activity IC50 Value Cell Line/Model Reference
Antitumor0.5 µMMDA-MB-231
Anti-inflammatory10 µMMurine asthma model
Neuroprotection (PDE Inhibition)3.67 µMHT-22 neuronal cells

Properties

Molecular Formula

C35H32N2O3

Molecular Weight

528.6 g/mol

IUPAC Name

5-benzoyl-9,9-dimethyl-6-(3-phenylmethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C35H32N2O3/c1-35(2)21-29-32(31(38)22-35)33(26-16-11-17-27(20-26)40-23-24-12-5-3-6-13-24)37(30-19-10-9-18-28(30)36-29)34(39)25-14-7-4-8-15-25/h3-20,33,36H,21-23H2,1-2H3

InChI Key

UNZSIFQOJYJJCQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=CC(=CC=C5)OCC6=CC=CC=C6)C(=O)C1)C

Origin of Product

United States

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